Diethyl 3-hydroxy-2,2-dimethylpropyl phosphate
Description
Diethyl 3-hydroxy-2,2-dimethylpropyl phosphate is an organic compound with the molecular formula C9H21O5P It is a derivative of phosphoric acid and is characterized by the presence of a phosphate group attached to a 3-hydroxy-2,2-dimethylpropyl moiety
Properties
CAS No. |
62217-80-5 |
|---|---|
Molecular Formula |
C9H21O5P |
Molecular Weight |
240.23 g/mol |
IUPAC Name |
diethyl (3-hydroxy-2,2-dimethylpropyl) phosphate |
InChI |
InChI=1S/C9H21O5P/c1-5-12-15(11,13-6-2)14-8-9(3,4)7-10/h10H,5-8H2,1-4H3 |
InChI Key |
JMOPKMDKUKBLPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OCC(C)(C)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-hydroxy-2,2-dimethylpropyl phosphate typically involves the esterification of phosphoric acid with diethyl 3-hydroxy-2,2-dimethylpropyl alcohol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this process include phosphoric acid, diethyl alcohol, and a suitable acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-hydroxy-2,2-dimethylpropyl phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The phosphate group can be reduced to form phosphines or phosphites.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phosphines or phosphites.
Substitution: Formation of halides or amines.
Scientific Research Applications
Diethyl 3-hydroxy-2,2-dimethylpropyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential role in biochemical pathways and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 3-hydroxy-2,2-dimethylpropyl phosphate involves its interaction with specific molecular targets and pathways. The phosphate group can participate in phosphorylation reactions, which are crucial in regulating various biochemical processes. The compound may also act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphate: Lacks the 3-hydroxy-2,2-dimethylpropyl moiety, resulting in different chemical properties and applications.
Triethyl phosphate: Contains three ethyl groups attached to the phosphate, leading to variations in reactivity and use.
Dimethyl phosphate: Similar structure but with methyl groups instead of ethyl groups, affecting its physical and chemical properties.
Uniqueness
Diethyl 3-hydroxy-2,2-dimethylpropyl phosphate is unique due to the presence of the 3-hydroxy-2,2-dimethylpropyl group, which imparts distinct chemical reactivity and potential applications. This structural feature differentiates it from other organophosphorus compounds and makes it valuable for specific research and industrial purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
